2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
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Overview
Description
2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one is a complex organic compound belonging to the class of naphthyridines. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a tetrahydrobenzo[b][1,6]naphthyridin-10-one core. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one typically involves multi-step organic reactions. One common method includes the reaction of 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines with methyl propiolate in methanol under acid catalysis conditions . This reaction proceeds through a series of steps including debenzylation to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different biological activities.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
Uniqueness
2-Benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-benzyl-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-7-8-18-16(11-14)20(23)17-13-22(10-9-19(17)21-18)12-15-5-3-2-4-6-15/h2-8,11H,9-10,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEVZBDHUJBFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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